molecular formula C13H24 B13782684 (2-Ethyl-1-methyl-1-butenyl)cyclohexane CAS No. 74810-42-7

(2-Ethyl-1-methyl-1-butenyl)cyclohexane

Cat. No.: B13782684
CAS No.: 74810-42-7
M. Wt: 180.33 g/mol
InChI Key: OKUNFCUAPUTMHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1-methyl-1-butenyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable butenyl derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 2-ethyl-1-methyl-1-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1-methyl-1-butenyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated pressure and temperature.

    Substitution: NBS, light or radical initiators.

Major Products

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated alkyl derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Mechanism of Action

The mechanism of action of (2-Ethyl-1-methyl-1-butenyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-1-methyl-1-butenyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or interactions are desired .

Properties

CAS No.

74810-42-7

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

3-ethylpent-2-en-2-ylcyclohexane

InChI

InChI=1S/C13H24/c1-4-12(5-2)11(3)13-9-7-6-8-10-13/h13H,4-10H2,1-3H3

InChI Key

OKUNFCUAPUTMHR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C1CCCCC1)CC

Origin of Product

United States

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